molecular formula C13H9ClF2OS B8076614 5-Chloro-2-[(3,4-difluorophenyl)methoxy]benzenethiol

5-Chloro-2-[(3,4-difluorophenyl)methoxy]benzenethiol

Cat. No.: B8076614
M. Wt: 286.72 g/mol
InChI Key: ZONVUFUXAOAFKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “5-Chloro-2-[(3,4-difluorophenyl)methoxy]benzenethiol” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical information that is freely accessible to the scientific community.

Preparation Methods

The preparation methods for 5-Chloro-2-[(3,4-difluorophenyl)methoxy]benzenethiol involve various synthetic routes and reaction conditions. Industrial production methods typically include:

    Synthetic Routes: The synthesis of this compound may involve multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity.

    Industrial Production: Large-scale production methods are employed to produce this compound in sufficient quantities for research and commercial use.

Chemical Reactions Analysis

5-Chloro-2-[(3,4-difluorophenyl)methoxy]benzenethiol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

    Common Reagents and Conditions: The reactions of this compound are carried out under specific conditions, including controlled temperature, pressure, and pH, to ensure the desired outcome.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Chloro-2-[(3,4-difluorophenyl)methoxy]benzenethiol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(3,4-difluorophenyl)methoxy]benzenethiol involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The molecular targets may include enzymes, receptors, and other proteins involved in critical biological processes. The pathways affected by this compound are essential for maintaining cellular homeostasis and function .

Properties

IUPAC Name

5-chloro-2-[(3,4-difluorophenyl)methoxy]benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2OS/c14-9-2-4-12(13(18)6-9)17-7-8-1-3-10(15)11(16)5-8/h1-6,18H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONVUFUXAOAFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1COC2=C(C=C(C=C2)Cl)S)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1COC2=C(C=C(C=C2)Cl)S)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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